molecular formula C14H7BrN4O3 B12889477 1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-70-0

1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12889477
CAS No.: 61620-70-0
M. Wt: 359.13 g/mol
InChI Key: IDNOSXKAMPGGKI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a bromophenyl group, a nitrofuran moiety, and a pyrazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyrazole intermediate.

    Attachment of the Nitrofuran Moiety: The nitrofuran group can be attached through a nucleophilic substitution reaction, where a nitrofuran derivative reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrofuran moiety could be involved in redox reactions within biological systems, while the pyrazole ring might interact with protein targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methylphenyl group instead of a bromophenyl group.

    1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a fluorophenyl group instead of a bromophenyl group.

Uniqueness

1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions compared to its analogs with different substituents on the phenyl ring. The combination of the nitrofuran and pyrazole moieties also contributes to its distinct chemical and biological properties.

Properties

CAS No.

61620-70-0

Molecular Formula

C14H7BrN4O3

Molecular Weight

359.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C14H7BrN4O3/c15-10-1-3-11(4-2-10)18-8-9(7-16)14(17-18)12-5-6-13(22-12)19(20)21/h1-6,8H

InChI Key

IDNOSXKAMPGGKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)Br

Origin of Product

United States

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